molecular formula C18H39NO4Si B3074561 2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine CAS No. 102089-34-9

2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine

Cat. No.: B3074561
CAS No.: 102089-34-9
M. Wt: 361.6 g/mol
InChI Key: SNWYDLJIRATEHQ-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine is an organosilane compound with the molecular formula C18H39NO4Si and a molecular weight of 361.59 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a triethoxysilylpropoxy group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a triethoxysilylpropoxy reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification, distillation, and crystallization to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine involves its interaction with molecular targets through its functional groups. The triethoxysilyl group can form strong bonds with various substrates, while the piperidine ring provides stability and reactivity. These interactions enable the compound to exert its effects in different applications, such as catalysis, stabilization, and modification of surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine is unique due to the presence of the triethoxysilyl group, which imparts distinctive chemical properties such as enhanced reactivity and the ability to form strong bonds with various substrates. This makes it particularly valuable in applications requiring surface modification and stabilization .

Properties

IUPAC Name

triethoxy-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO4Si/c1-8-21-24(22-9-2,23-10-3)13-11-12-20-16-14-17(4,5)19-18(6,7)15-16/h16,19H,8-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWYDLJIRATEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOC1CC(NC(C1)(C)C)(C)C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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